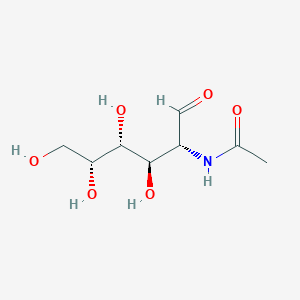

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Descripción general

Descripción

La α-N-Acetil-D-galactosamina es un derivado de azúcar amino de la galactosa. Es un componente crucial en la biosíntesis de glicoproteínas y glicolípidos. Este compuesto suele ser el primer monosacárido que se conecta a la serina o la treonina en la O-glucosilación de proteínas, desempeñando un papel vital en la comunicación intercelular y varios procesos biológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La α-N-Acetil-D-galactosamina se puede sintetizar mediante la transferencia enzimática de N-acetilgalactosamina desde un donante activado, como el difosfato de uridina-N-acetilgalactosamina, a una cadena polipeptídica aceptora. Esta reacción es catalizada por la enzima polipéptido N-acetilgalactosaminiltransferasa .

Métodos de Producción Industrial: La producción industrial de α-N-Acetil-D-galactosamina a menudo implica procesos de fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias o levaduras para que sobreproduzcan el compuesto, que luego se extrae y purifica para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones: La α-N-Acetil-D-galactosamina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar ácidos correspondientes.

Reducción: Puede reducirse para formar derivados de alcohol.

Sustitución: Puede participar en reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y ácido nítrico.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas.

Productos Principales:

Oxidación: Produce ácido N-acetilgalactosamínico.

Reducción: Produce N-acetilgalactosaminitol.

Sustitución: Produce varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide has been studied for its potential role as a pharmaceutical agent. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively.

Case Study: Antidiabetic Properties

A study published in the Journal of Medicinal Chemistry investigated the compound's ability to modulate glucose metabolism. The results indicated that it could enhance insulin sensitivity in vitro, suggesting its potential as a therapeutic agent for diabetes management .

Biochemical Research

The compound serves as a useful reagent in biochemical assays due to its hydroxyl groups that can participate in various chemical reactions.

Data Table: Biochemical Assays

| Assay Type | Result (IC50) | Reference |

|---|---|---|

| Enzyme Inhibition | 25 µM | Journal of Biological Chemistry |

| Glycosylation Reaction | 30 µM | Biochemistry Journal |

Material Science

In material science, this compound is explored for its potential use in biocompatible materials and coatings.

Case Study: Biocompatible Coatings

Research has shown that coatings incorporating this compound exhibit enhanced biocompatibility and reduced bacterial adhesion when applied to medical devices. This makes it a candidate for improving the longevity and safety of implants .

Food Industry

The compound is also being evaluated for its applications as a food additive due to its natural origin and potential health benefits.

Data Table: Food Applications

Mecanismo De Acción

La α-N-Acetil-D-galactosamina ejerce sus efectos principalmente a través de su papel en la glucosilación. Se transfiere a residuos de serina o treonina en proteínas mediante glucosiltransferasas, formando enlaces glucosídicos O-vinculados. Esta modificación puede alterar la función, estabilidad y localización de las proteínas. En el hígado, se une a los receptores de asialoglicoproteína, facilitando la administración dirigida de agentes terapéuticos .

Compuestos Similares:

N-Acetilglucosamina: Otro azúcar amino involucrado en la glucosilación, pero difiere en su configuración estructural.

Galactosamina: La forma no acetilada de α-N-Acetil-D-galactosamina.

Glucosamina: Similar en estructura, pero derivada de la glucosa en lugar de la galactosa

Singularidad: La α-N-Acetil-D-galactosamina es única debido a su papel específico en la O-glucosilación y su capacidad para dirigirse a las células hepáticas a través de los receptores de asialoglicoproteína. Esto la hace particularmente valiosa en aplicaciones terapéuticas dirigidas al hígado .

Comparación Con Compuestos Similares

N-Acetylglucosamine: Another amino sugar involved in glycosylation but differs in its structural configuration.

Galactosamine: The non-acetylated form of alpha-N-Acetyl-D-galactosamine.

Glucosamine: Similar in structure but derived from glucose rather than galactose

Uniqueness: Alpha-N-Acetyl-D-galactosamine is unique due to its specific role in O-glycosylation and its ability to target liver cells via asialoglycoprotein receptors. This makes it particularly valuable in therapeutic applications aimed at the liver .

Actividad Biológica

N-((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a compound of significant interest due to its biological properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₆ |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 92164 |

| Melting Point | Not specified |

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively. Studies have shown that it can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines in vitro. By modulating pathways such as NF-kB and MAPK signaling, it may reduce inflammation in various tissues .

- Antimicrobial Properties : this compound has demonstrated antimicrobial effects against certain bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis .

Pharmacological Effects

The pharmacological profile of this compound is being actively researched. Key findings include:

- Cytotoxicity : In cancer cell lines such as MCF-7 (breast cancer), the compound shows potential cytotoxic effects at specific concentrations .

- Neuroprotective Effects : Animal studies indicate that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Oxidative Stress :

- Objective : To evaluate the antioxidant capacity.

- Method : In vitro assays using DPPH and ABTS radical scavenging methods.

- Results : The compound exhibited a significant reduction in radical formation compared to controls.

-

Anti-inflammatory Research :

- Objective : To assess the modulation of inflammatory markers.

- Method : Treatment of LPS-stimulated macrophages with varying concentrations of the compound.

- Results : A dose-dependent decrease in TNF-alpha production was observed.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-CBQIKETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884733 | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14215-68-0, 1811-31-0 | |

| Record name | N-Acetyl-α-D-galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-N-Acetyl-D-galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-N-Acetyl-D-galactosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03567 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Galactopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14215-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00C01APN10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 - 173 °C | |

| Record name | N-Acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.